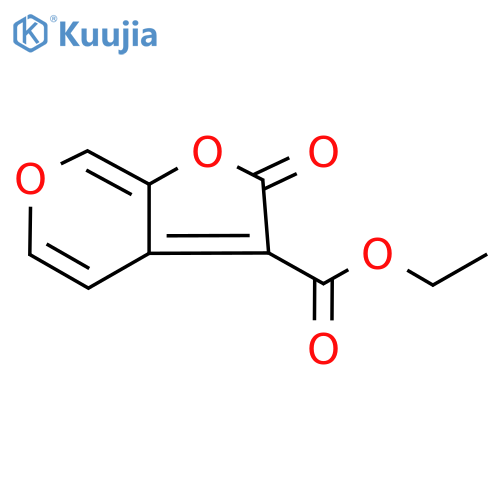

Cas no 1030604-40-0 (Karrikinolide 3-ethyl ester)

Karrikinolide 3-ethyl ester 化学的及び物理的性質

名前と識別子

-

- Ethyl 2-oxo-2H-furo[2,3-c]pyran-3-carboxylate

- Karrikinolide 3-ethyl ester

-

- インチ: 1S/C10H8O5/c1-2-14-9(11)8-6-3-4-13-5-7(6)15-10(8)12/h3-5H,2H2,1H3

- InChIKey: UKGPGCWSLKSVHE-UHFFFAOYSA-N

- ほほえんだ: C12C(OC(=O)C=1C(=O)OCC)=COC=C2

Karrikinolide 3-ethyl ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| BioAustralis | BIA-K1981-0.50 mg |

Karrikinolide 3-ethyl ester |

1030604-40-0 | >95%byHPLC | 0.50mg |

$620.00 | 2023-09-11 | |

| BioAustralis | BIA-K1981-0.10mg |

Karrikinolide 3-ethyl ester |

1030604-40-0 | >95% by HPLC | 0.10mg |

$180.00 | 2025-02-12 | |

| BioAustralis | BIA-K1981-0.50mg |

Karrikinolide 3-ethyl ester |

1030604-40-0 | >95% by HPLC | 0.50mg |

$630.00 | 2025-02-12 | |

| BioAustralis | BIA-K1981-0.10 mg |

Karrikinolide 3-ethyl ester |

1030604-40-0 | >95%byHPLC | 0.10mg |

$177.00 | 2023-09-11 |

Karrikinolide 3-ethyl ester 関連文献

-

2. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254

-

Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485

-

María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242

-

Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924

-

Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014

-

Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861

-

10. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172

Karrikinolide 3-ethyl esterに関する追加情報

Karrikinolide 3-ethyl ester (CAS No. 1030604-40-0): A Comprehensive Overview of Its Chemical Properties and Biological Activities

Karrikinolide 3-ethyl ester, a naturally occurring compound with the chemical name Karrikinolide 3-ethyl ester, is a derivative of karrikin, a plant hormone that plays a crucial role in seed germination and plant growth regulation. This compound, identified by its unique chemical structure and molecular formula, has garnered significant attention in the field of pharmaceutical research due to its diverse biological activities. With the CAS number 1030604-40-0, it is well-documented in scientific literature and has become a subject of extensive study for potential therapeutic applications.

The chemical structure of Karrikinolide 3-ethyl ester consists of a complex framework of hydrocarbons and functional groups, which contribute to its unique pharmacological properties. This compound belongs to the class of sesquiterpenes, characterized by a molecular formula of C₁₅H₂₂O₃. The presence of an ethyl ester group at the third position enhances its solubility and bioavailability, making it an attractive candidate for drug development. The compound's interaction with various biological targets has been extensively studied, revealing its potential in modulating cellular processes and signaling pathways.

Recent advancements in the study of Karrikinolide 3-ethyl ester have highlighted its significant role in plant biology and potential applications in human health. Research has demonstrated that this compound can stimulate seed germination by interacting with karrikin receptors (KRs) and ethylene-responsive transcription factors (ERFs). These interactions are crucial for the initiation of seed dormancy breaking and the subsequent activation of growth processes. The mechanism by which Karrikinolide 3-ethyl ester exerts its effects on plant cells involves the activation of downstream signaling cascades that regulate gene expression and metabolic pathways.

In addition to its role in plant biology, Karrikinolide 3-ethyl ester has shown promising potential in pharmaceutical applications. Studies have indicated that this compound exhibits anti-inflammatory, antioxidant, and anticancer properties. The anti-inflammatory effects are attributed to its ability to modulate cytokine production and inhibit inflammatory pathways, making it a potential therapeutic agent for chronic inflammatory diseases. Furthermore, its antioxidant properties suggest that it can help protect cells from oxidative stress by scavenging free radicals and enhancing antioxidant enzyme activity.

The anticancer potential of Karrikinolide 3-ethyl ester has been explored through preclinical studies, where it has demonstrated the ability to induce apoptosis in cancer cells while sparing healthy cells. This selective toxicity is achieved through the inhibition of key signaling pathways involved in cancer cell proliferation and survival. Additionally, research has shown that this compound can enhance the efficacy of conventional chemotherapy drugs by sensitizing cancer cells to treatment-induced apoptosis. These findings have opened new avenues for the development of combination therapies that leverage the synergistic effects of Karrikinolide 3-ethyl ester with existing anticancer agents.

Another area of interest regarding Karrikinolide 3-ethyl ester is its impact on neurodegenerative diseases. Emerging evidence suggests that this compound may have neuroprotective properties, potentially making it a valuable candidate for treating conditions such as Alzheimer's disease and Parkinson's disease. The neuroprotective effects are believed to be mediated by its ability to reduce oxidative stress and inflammation in neural tissues, as well as its potential role in modulating cholinergic signaling pathways. These findings highlight the need for further investigation into the therapeutic potential of Karrikinolide 3-ethyl ester as a neuroprotective agent.

The synthesis and isolation of Karrikinolide 3-ethyl ester have been refined over recent years, leading to more efficient and scalable production methods. Advances in synthetic chemistry have enabled researchers to produce this compound with high purity and yield, facilitating further studies on its biological activities. Additionally, techniques such as chromatography and spectroscopy have been employed to characterize the compound's structure and confirm its identity. These advancements have paved the way for more comprehensive investigations into the pharmacological properties of Karrikinolide 3-ethyl ester.

The future prospects for Karrikinolide 3-ethyl ester are promising, with ongoing research aimed at elucidating its mechanisms of action and exploring new therapeutic applications. Clinical trials are being planned to evaluate its efficacy in treating various diseases, including chronic inflammation, cancer, and neurodegenerative disorders. As our understanding of this compound grows, it is likely that new derivatives will be developed to enhance its therapeutic potential while minimizing any adverse effects.

In conclusion, Karrikinolide 3-ethyl ester (CAS No. 1030604-40-0) is a multifaceted compound with significant implications in both plant biology and human health. Its diverse biological activities make it a valuable candidate for drug development, with potential applications ranging from anti-inflammatory therapies to cancer treatment and neuroprotection. As research continues to uncover new insights into its pharmacological properties, Karrikinolide 3-ethyl ester is poised to play an important role in future medical advancements.

1030604-40-0 (Karrikinolide 3-ethyl ester) 関連製品

- 1156845-41-8(1-phenyl-2-(2,2,2-trifluoroethyl)aminoethan-1-ol)

- 2567504-81-6(5-bromo-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridine-2-carboxylic acid)

- 2171194-22-0(5-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-fluorobenzoic acid)

- 131001-86-0(Methyl 2-bromo-3-methylbenzoate)

- 110220-54-7((S)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d2)

- 2172522-31-3(5-cyclobutyl-1-(4-methoxybutyl)-1H-1,2,3-triazol-4-ylmethanamine)

- 2598-01-8(trans-1,3,3-Trichloro-1-propene)

- 2228680-80-4(tert-butyl N-methyl-N-2-(5-methyl-1,2-oxazol-4-yl)-1-oxopropan-2-ylcarbamate)

- 1710661-07-6(5-Bromo-2-(3-bromo-pyridin-2-yl)-2H-[1,2,3]triazole-4-carboxylic acid)

- 58457-24-2(5-chloro-4-nitrothiophene-2-sulfonyl chloride)